Oxybis(2-hydroxypropane-3,1-diyl) dilaurate
Description
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate (CAS: 93776-79-5) is a synthetic ester compound characterized by a central oxybis(2-hydroxypropane) backbone esterified with two laurate (C12 fatty acid) chains. The molecular structure comprises ether-linked propane diol units, providing flexibility and hydrophilicity, while the laurate esters confer lipophilic properties .
The compound’s synthesis likely follows pathways similar to related oligoglycerol derivatives, such as enzymatic or chemical esterification of the hydroxyl groups on the oxybis(2-hydroxypropane) core with lauric acid, as inferred from methods used for synthesizing analogs like oxybis(2-hydroxypropane-3,1-diyl) diacetate .
Properties
CAS No. |
93776-79-5 |
|---|---|
Molecular Formula |
C30H58O7 |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
[3-(3-dodecanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C30H58O7/c1-3-5-7-9-11-13-15-17-19-21-29(33)36-25-27(31)23-35-24-28(32)26-37-30(34)22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32H,3-26H2,1-2H3 |
InChI Key |
IDAYRRHZKNGGCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Oxybis(2-hydroxypropane-3,1-diyl) dilaurate typically involves the esterification of dodecanoic acid with oxybis(2-hydroxypropane-3,1-diyl). The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester product .
In industrial production, the process may involve continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The product is then purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of Oxybis(2-hydroxypropane-3,1-diyl) dilaurate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varying Ester Chains
Compounds sharing the oxybis(2-hydroxypropane) backbone but differing in ester chain length exhibit distinct physicochemical properties:
| Compound Name | CAS Number | Ester Chain Length | Key Properties (Inferred) |
|---|---|---|---|
| Oxybis(2-hydroxypropane-3,1-diyl) diacetate | 502-52-3 | C2 | Higher hydrophilicity, lower viscosity |
| Oxybis(2-hydroxypropane-3,1-diyl) dilaurate | 93776-79-5 | C12 | Balanced amphiphilicity |
| Oxybis(2-hydroxypropane-3,1-diyl) dipalmitate | 504-40-5 | C16 | Increased hydrophobicity, solid at RT |
| Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate | 93776-81-9 | C22 | Extreme hydrophobicity, waxy consistency |
Key Trends :
- Chain Length vs. Solubility : Shorter chains (e.g., diacetate) enhance water solubility, while longer chains (e.g., dipalmitate) favor lipid compatibility .
- Thermal Behavior : Longer esters (C16, C22) likely exhibit higher melting points due to stronger van der Waals interactions .
Backbone Variants
Compounds with alternative backbones but similar ester functionalities include:
| Compound Name | Backbone Structure | Key Differences |
|---|---|---|
| 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate | Bis(hydroxymethyl)propane | Rigid core, reduced ether linkages |
| PEG 300 dilaurate | Polyethylene glycol (PEG) | Higher hydrophilicity, biodegradability |
| Oxybis(ethane-2,1-diyl) bisheptanoate | Ethylene glycol ether | Shorter backbone, higher flexibility |
Functional Implications :
- Oxybis(2-hydroxypropane) vs. PEG: The oxybis backbone offers intermediate polarity compared to PEG, balancing solubility in polar and nonpolar solvents .
- Bis(hydroxymethyl)propane vs. Oxybis : The absence of ether linkages in the former may reduce hydrolytic stability but increase rigidity .
Biological Activity
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate (C30H58O7), commonly referred to as a glycol ester, is a compound with significant potential in both industrial applications and biological contexts. This article explores its biological activity, including its interactions with biomolecules, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by two laurate (dodecanoic acid) groups esterified to a central oxybis(2-hydroxypropane-3,1-diol) moiety. Its molecular weight is approximately 530.78 g/mol. The presence of multiple hydroxyl groups in its structure enhances its solubility and reactivity, making it suitable for various applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Cell Membrane Interaction : The compound may influence membrane fluidity and permeability due to its amphiphilic nature, which allows it to integrate into lipid bilayers. This property could potentially modulate cellular signaling pathways.
- Hydrolysis Products : Upon hydrolysis in biological systems, this compound releases lauric acid and 2-hydroxypropane-3,1-diol. These metabolites may have their own biological effects, including antimicrobial properties attributed to lauric acid.
- Potential Therapeutic Applications : Preliminary studies suggest that the compound could have applications in drug delivery systems or as a therapeutic agent due to its low toxicity and favorable interaction with biomolecules.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate | C36H70O7 | Longer carbon chain; different physical properties |
| Bis(2-hydroxypropyl) dodecanoate | C18H36O5 | Similar structure; fewer hydroxyl groups |
| Glycerol monolaurate | C15H30O4 | Contains only one laurate group; primarily an emulsifier |
This table highlights how variations in molecular structure can lead to differences in biological activity and applications.
Interaction Studies
Recent studies have indicated that this compound can interact with various biomolecules. For instance, experiments have shown that it may alter the fluidity of lipid membranes, which could impact cellular processes such as signaling and transport mechanisms. However, comprehensive studies are still necessary to elucidate the specific mechanisms involved.
Antimicrobial Activity
Lauric acid, released upon hydrolysis of the compound, has been documented for its antimicrobial properties. Research has demonstrated that lauric acid can inhibit the growth of certain bacteria and viruses. This suggests that this compound might be explored as a potential antimicrobial agent through its metabolic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
